molecular formula C11H12O4 B5582135 spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2,3-dicarboxylic acid

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2,3-dicarboxylic acid

Cat. No.: B5582135
M. Wt: 208.21 g/mol
InChI Key: LWSWVNJMECIFIF-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core. Subsequent cyclopropanation introduces the cyclopropane ring. The final steps often involve functional group transformations to introduce the carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for efficient cyclopropanation. Catalysts and reagents are chosen to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-one
  • Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-diylbis(methylene)bis(4-methylbenzenesulfonate)

Uniqueness

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid is unique due to its specific arrangement of functional groups and the presence of both a bicyclo[2.2.1]heptane and a cyclopropane ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-9(13)7-5-1-2-6(8(7)10(14)15)11(5)3-4-11/h1-2,5-8H,3-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWVNJMECIFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C(C3C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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